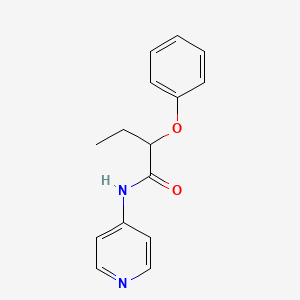
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of pyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is its broad spectrum of biological activities. It has been found to exhibit anticancer, antifungal, and antimicrobial activities, as well as neuroprotective, anti-inflammatory, and antioxidant properties. Additionally, the synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Further studies are needed to elucidate the exact mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential use as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 4-bromoacetophenone and 4-methoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting compound is then reduced to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-21-14-8-4-12(5-9-14)16-10-15(19-17(22)20-16)11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCAVTJGYBVCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)